Adenosine A1 Receptor Affinity of the 5-Benzoyl-4-phenylthiazole Core: Comparator 16m vs. Target Compound Structural Divergence
The 5-benzoyl-4-phenylthiazole core of the target compound is directly derived from the adenosine A1 antagonist series described by Scheiff et al. The benchmark compound 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole) exhibits a Ki of 4.83 nM at rat A1 receptors and 57.4 nM at human A1 receptors, with high selectivity over A2A, A2B, and A3 subtypes [1]. The target compound replaces the 2-benzoylamino group with a 1,5-dimethyl-1H-pyrazole-3-carboxamide, a modification that is anticipated to alter both potency and selectivity based on the established SAR that acylation at the 2-position is critical for A1 affinity [1]. The specific A1 Ki and selectivity profile of the target compound remain to be experimentally determined, creating an opportunity for head-to-head profiling against 16m.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 16m: Ki = 4.83 nM (rat A1), 57.4 nM (human A1) |
| Quantified Difference | Data pending experimental determination |
| Conditions | Radioligand binding studies using [3H]CCPA at rat cortical A1 and human recombinant A1 receptors |
Why This Matters
Establishes the 5-benzoyl-4-phenylthiazole scaffold as a validated A1 antagonist core, positioning the target compound as a tool to investigate how pyrazole carboxamide substitution modulates A1 affinity and subtype selectivity relative to the 16m benchmark.
- [1] Scheiff, A. B.; Yerande, S. G.; El-Tayeb, A.; Li, W.; Inamdar, G. S.; Vasu, K. K.; Sudarsanam, V.; Müller, C. E. 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorg. Med. Chem. 2010, 18, 2195–2203. View Source
